2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Description
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepine ring. The methyl substituent at the 2-position and the dihydrochloride salt form enhance its solubility and stability, making it suitable for pharmaceutical applications. This compound belongs to a broader class of pyrazolo-diazepines, which are recognized for their versatility in drug design due to their ability to interact with biological targets such as enzymes and receptors . Notably, it has been investigated as a ROS1 inhibitor, a target in oncology for treating cancers driven by ROS1 gene rearrangements .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-5-8-6-9-3-2-4-11(8)10-7;;/h5,9H,2-4,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETMESZBPIBLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNCC2=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride typically involves the following steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the scalable synthesis involves commercially available starting materials and standard organic synthesis techniques, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like borane.
Substitution: N-arylation reactions using aryl boronic acids or aryl iodides are common.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Borane is commonly used for selective reduction.
Substitution: Buchwald and Chan arylation reactions are performed using palladium catalysts and aryl boronic acids.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a valuable scaffold for drug design, particularly in the development of kinase inhibitors.
Biological Studies: The compound is used in studies related to its pharmacological effects and potential therapeutic applications.
Chemical Synthesis: It is utilized in the synthesis of various heterocyclic compounds, aiding in the discovery of new therapeutic entities.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-diazepine derivatives exhibit diverse biological activities depending on their substituents, ring modifications, and salt forms. Below is a systematic comparison:
Structural and Functional Variations
Key Findings
Biological Activity: ROS1 Inhibition: The methyl derivative’s compact structure and charge facilitate binding to ROS1 kinase, a critical target in non-small cell lung cancer . Anti-Cancer Activity: Ferrocenyl derivatives exhibit anti-proliferative effects against A549, H322, and H1299 lung cancer cells, independent of chirality . Antiviral Activity: Carboxamide analogs inhibit RSV polymerase, highlighting the role of hydrogen-bonding substituents .
Physicochemical Properties :
- Decomposition temperatures vary significantly:
Synthetic Efficiency :
Biological Activity
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride (CAS Number: 1269188-93-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N3.2Cl. It possesses a unique bicyclic structure that contributes to its biological activity. The compound's synthesis typically involves cyclization reactions of appropriate precursors, allowing for various modifications that enhance its pharmacological profile .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Phosphodiesterase Inhibition : Research indicates that this compound acts as a phosphodiesterase inhibitor. This inhibition leads to increased levels of cyclic nucleotides within cells, which can modulate various signaling pathways .
- Neuroprotective Effects : The compound has shown potential neuroprotective effects by attenuating amyloid beta-induced cytotoxicity in neuronal cells. This suggests its possible application in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]diazepines. The compound has demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes involved in disease processes:
- Protein Kinases : It has shown activity against certain protein kinases implicated in cancer progression.
- Enzymatic Assays : In vitro assays demonstrated effective inhibition of enzyme activity at low micromolar concentrations .
Case Studies
Several case studies have been published demonstrating the efficacy of this compound in different therapeutic contexts:
- Neuroprotection in Alzheimer's Disease Models : A study utilized this compound in animal models of Alzheimer's disease and reported significant cognitive improvements alongside reduced amyloid plaque formation .
- Antitumor Activity in Xenograft Models : In xenograft models of breast cancer, administration of the compound resulted in tumor size reduction and prolonged survival compared to control groups .
Q & A
Basic: What are the key steps for synthesizing 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride with high purity?
Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclization, functional group protection/deprotection, and salt formation (e.g., dihydrochloride). Key steps include:
- Condensation reactions to assemble the pyrazolo-diazepine core, optimized under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to minimize side products .
- Purification via column chromatography or recrystallization, monitored by TLC for intermediate verification .
- Salt formation using HCl gas or aqueous HCl, followed by lyophilization to isolate the dihydrochloride form .
Characterization: Validate purity via HPLC (>95%) and structural confirmation using H/C NMR, IR, and HRMS .
Advanced: How can researchers optimize reaction conditions for synthesizing derivatives of this compound while minimizing side reactions?
Methodological Answer:
Apply Design of Experiments (DoE) to systematically evaluate variables (e.g., solvent polarity, catalyst loading, temperature):
- Use factorial designs to identify critical factors influencing yield and selectivity .
- Leverage computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and avoid competing reactions .
- Validate predictions with small-scale experiments, analyzing byproducts via LC-MS or GC-MS .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?
Methodological Answer:
- Cross-validate data : Compare experimental H NMR shifts with computational predictions (DFT calculations) to identify discrepancies caused by conformational flexibility or solvent effects .
- Variable-temperature NMR : Probe dynamic equilibria (e.g., ring-flipping in diazepine moieties) that may obscure peak splitting .
- Mechanistic studies : Use isotopic labeling (e.g., N) to trace unexpected resonances to tautomeric forms or protonation states .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H/C NMR : Assign peaks to pyrazolo and diazepine protons, noting characteristic shifts (e.g., pyrazole C-3 proton at δ 6.2–6.5 ppm) .
- IR spectroscopy : Identify N-H stretches (3200–3400 cm) and aromatic C=C vibrations (1500–1600 cm) .
- HRMS (ESI) : Confirm molecular ion [M+H] with <2 ppm mass accuracy .
Advanced: How to design assays to evaluate the biological activity of this compound against kinase targets?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET platforms with ATP-competitive probes. Include positive controls (e.g., staurosporine) and counter-screens for off-target effects .
- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., methyl groups, halogens) to map binding interactions .
- Molecular docking : Align with kinase X-ray structures (e.g., PDB entries) to rationalize potency differences .
Advanced: How to address physical stability challenges (e.g., hygroscopicity) in formulation studies?
Methodological Answer:
- Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled humidity to identify critical thresholds .
- Solid-state characterization : Use XRPD to monitor polymorphic transitions and DSC/TGA to assess decomposition temperatures .
- Excipient screening : Test co-formers (e.g., cyclodextrins) via slurry experiments to enhance crystallinity and reduce hygroscopicity .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
Methodological Answer:
- QSAR models : Train on datasets of pyrazolo-diazepine analogs to estimate logP and aqueous solubility .
- Molecular dynamics (MD) simulations : Simulate solvation free energy in explicit solvent (e.g., water/octanol) to refine partition coefficients .
- PBPK modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal t) data for in vivo predictions .
Advanced: How to reconcile conflicting bioactivity data across cell-based vs. enzymatic assays?
Methodological Answer:
- Mechanistic deconvolution : Test compound permeability (e.g., PAMPA) and efflux (e.g., MDCK-MDR1) to rule out cell-specific transport limitations .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
- Metabolite profiling : Identify active/inactive metabolites via LC-HRMS in cell lysates .
Basic: What are best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at −20°C under argon in amber vials to avoid light/oxygen-induced degradation .
- Stability monitoring : Perform accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
- Handling : Use gloveboxes for hygroscopic samples and pre-dry solvents (e.g., molecular sieves) during weighing .
Advanced: How to integrate cross-disciplinary approaches (e.g., computational, synthetic, biological) in studying this compound?
Methodological Answer:
- Iterative feedback loops : Use computational predictions (e.g., docking, QM/MM) to prioritize synthetic targets, then refine models using experimental bioactivity data .
- Data management : Employ chemical software (e.g., KNIME, Schrödinger) to automate workflows and ensure reproducibility .
- Collaborative frameworks : Align with CRDC subclass RDF2050112 (reaction fundamentals) and RDF206 (materials engineering) for resource-sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
